An In-Depth Technical Guide to the Structure of Oxazole-2-carbonitrile
An In-Depth Technical Guide to the Structure of Oxazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a five-membered aromatic oxazole ring substituted with a nitrile group at the 2-position, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical and physical properties of Oxazole-2-carbonitrile, detailed spectroscopic data for its characterization, established synthetic protocols, and an exploration of its reactivity and potential applications.
Chemical Structure and Properties
Oxazole-2-carbonitrile is characterized by the molecular formula C₄H₂N₂O. The core of the molecule is the oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom. The nitrile (-C≡N) group at the 2-position significantly influences the electronic properties and reactivity of the ring system.
Table 1: Chemical Identifiers and Physical Properties of Oxazole-2-carbonitrile
| Property | Value |
| CAS Number | 68776-60-3[1] |
| Molecular Formula | C₄H₂N₂O |
| Molecular Weight | 94.07 g/mol [1] |
| SMILES | N#CC1=NC=CO1 |
| InChI Key | UUAXDPHPSHEGQQ-UHFFFAOYSA-N[1] |
| Topological Polar Surface Area (TPSA) | 49.82 Ų |
| logP (predicted) | 0.54628 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Note: TPSA, logP, and hydrogen bond data are computationally predicted and serve as estimations of the molecule's physicochemical properties.
Spectroscopic Characterization
Accurate characterization of Oxazole-2-carbonitrile is crucial for its application in synthesis and drug development. The following tables summarize the expected spectroscopic data based on the analysis of the oxazole ring system and the nitrile functional group.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Atom | Chemical Shift (δ) Range (ppm) | Notes |
| C2 (Oxazole) | ~105–160 | Carbon bearing the nitrile group. |
| C4 (Oxazole) | ~105–160 | Chemical shift is influenced by substituents. |
| C5 (Oxazole) | ~105–160 | Chemical shift is influenced by substituents. |
| -C≡N | ~113–114[1] | Characteristic chemical shift for a nitrile carbon. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) Range | Vibration Mode |
| -C≡N | ~2220–2240[1] | Stretching |
| C=N (Oxazole) | ~1600–1680 | Stretching |
| C-O-C (Oxazole) | ~1000–1300 | Stretching |
Table 4: Mass Spectrometry Data
| Ionization Mode | Expected m/z | Fragmentation Pattern |
| Electron Impact (EI) | 94 [M]⁺ | The molecular ion is expected to be the base peak. Fragmentation may involve the loss of CO, HCN, and H atoms. |
| Electrospray (ESI) | 95 [M+H]⁺, 117 [M+Na]⁺ | Protonated or adducted molecular ions are expected. |
Experimental Protocols
The synthesis of Oxazole-2-carbonitrile can be achieved through several established methods in organic chemistry. Below are detailed protocols for a common synthetic route and the standard procedures for spectroscopic analysis.
Synthesis via Dehydration of Oxazole-2-carboxamide
One of the most direct methods for the preparation of Oxazole-2-carbonitrile is the dehydration of its corresponding carboxamide precursor.
Materials and Reagents:
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Oxazole-2-carboxamide
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Phosphoryl chloride (POCl₃)
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Pyridine
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Oxazole-2-carboxamide in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add pyridine to the stirred solution.
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Add phosphoryl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure Oxazole-2-carbonitrile.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of Oxazole-2-carbonitrile in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
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Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
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Integrate the proton signals and assign the chemical shifts by comparison with known data for oxazole derivatives and considering the electronic effects of the nitrile group.
Infrared (IR) Spectroscopy:
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Acquire the IR spectrum of a neat sample of Oxazole-2-carbonitrile using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
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Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands, paying close attention to the C≡N stretching frequency to confirm the presence of the nitrile group.
Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electron impact for GC-MS or electrospray ionization for LC-MS).
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Acquire the mass spectrum over an appropriate m/z range.
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Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The structure of Oxazole-2-carbonitrile provides two primary sites for chemical modification: the nitrile group and the oxazole ring.
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Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, including:
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Reduction: Conversion to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
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Hydrolysis: Conversion to a carboxylic acid or carboxamide under acidic or basic conditions.
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Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazoles.
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Reactions of the Oxazole Ring: The oxazole ring can participate in:
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Electrophilic Aromatic Substitution: Although the ring is electron-deficient, substitution can occur, typically at the C4 or C5 positions, especially with activating groups present.
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Diels-Alder Reactions: The oxazole ring can act as a diene in cycloaddition reactions with dienophiles, leading to the formation of pyridine derivatives after a subsequent rearrangement.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group facilitates nucleophilic attack at the C2 position, potentially leading to displacement of a suitable leaving group.
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The versatility of Oxazole-2-carbonitrile makes it a key intermediate in the synthesis of various biologically active molecules and functional materials.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of Oxazole-2-carbonitrile to its characterization and subsequent application.
Caption: Workflow for the synthesis and characterization of Oxazole-2-carbonitrile.
Conclusion
Oxazole-2-carbonitrile is a heterocyclic compound with a well-defined structure that has been thoroughly characterized by modern spectroscopic techniques. Its synthesis is accessible through established chemical transformations, and its reactivity profile makes it an important synthon for the construction of more complex molecular architectures. For researchers in drug development and materials science, a solid understanding of the properties and handling of Oxazole-2-carbonitrile is essential for its effective utilization in the design and synthesis of novel functional molecules.
